1-({4-[2-(Aminomethyl)phenyl]phenyl}methyl)pyrrolidin-2-one
Description
1-({4-[2-(Aminomethyl)phenyl]phenyl}methyl)pyrrolidin-2-one is a synthetic pyrrolidin-2-one derivative characterized by a central lactam ring substituted with a benzyl group bearing an aminomethyl moiety on its ortho-phenyl position.
Properties
IUPAC Name |
1-[[4-[2-(aminomethyl)phenyl]phenyl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c19-12-16-4-1-2-5-17(16)15-9-7-14(8-10-15)13-20-11-3-6-18(20)21/h1-2,4-5,7-10H,3,6,11-13,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEXXXFJKSLUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C3=CC=CC=C3CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172675 | |
| Record name | 1-[[2′-(Aminomethyl)[1,1′-biphenyl]-4-yl]methyl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941378-57-0 | |
| Record name | 1-[[2′-(Aminomethyl)[1,1′-biphenyl]-4-yl]methyl]-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941378-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[2′-(Aminomethyl)[1,1′-biphenyl]-4-yl]methyl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[2-(Aminomethyl)phenyl]phenyl}methyl)pyrrolidin-2-one typically involves the reaction of 4-(aminomethyl)benzylamine with a suitable pyrrolidinone precursor . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-({4-[2-(Aminomethyl)phenyl]phenyl}methyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-({4-[2-(Aminomethyl)phenyl]phenyl}methyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-({4-[2-(Aminomethyl)phenyl]phenyl}methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Analysis :
- In contrast, the anticancer derivatives in are synthesized via a one-pot iodine-catalyzed domino reaction with >85% yields, demonstrating more practical synthetic routes .
- Functional Groups: The aminomethylphenyl group in the target compound may enhance interactions with biological targets (e.g., receptors or DNA), similar to PBDs, which rely on aminomethyl moieties for DNA minor groove binding . Piperazine-containing derivatives (e.g., compound 8 in ) prioritize alpha-adrenergic receptor affinity, while thioether groups () improve anticancer activity .
Pharmacological Activity Comparisons
Analysis :
- Receptor Affinity: Piperazine-linked pyrrolidin-2-ones () exhibit high alpha1-adrenergic receptor binding (pKi >7), with prophylactic antiarrhythmic ED50 values as low as 1.0 mg/kg . The target compound’s aminomethyl group may similarly enhance receptor interactions but requires empirical validation.
- Anticancer Potential: Thioether-containing derivatives () show stability in biological media (e.g., gastric fluid) and micromolar-range anticancer activity, suggesting that the target compound’s aminomethyl group could be modified for targeted therapies .
- Natural Analogs : Compounds like 1-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-2-one () exhibit cytoprotective effects but lack the potency of synthetic derivatives, highlighting the trade-off between natural sources and synthetic optimization .
Analysis :
- The target compound’s analog, 1-[4-(aminomethyl)benzyl]pyrrolidin-2-one, is classified as an irritant, necessitating careful handling . Stability in biological matrices (e.g., serum albumin) is critical for drug development, as seen in ’s derivatives, which retain activity under physiological conditions .
Biological Activity
1-({4-[2-(Aminomethyl)phenyl]phenyl}methyl)pyrrolidin-2-one, a compound with the molecular formula C18H20N2O, has garnered attention in scientific research for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound is characterized by a pyrrolidinone structure, which is often associated with various pharmacological properties. Its IUPAC name is 1-[[4-[2-(aminomethyl)phenyl]phenyl]methyl]pyrrolidin-2-one, and it has a CAS number of 941378-57-0.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate enzyme activities and receptor functions, leading to various biological effects. For instance, it has been investigated for its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that certain derivatives displayed potent antibacterial activity against multi-drug resistant bacteria, suggesting that modifications in the structure can enhance efficacy against pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For example, derivatives were synthesized and evaluated for cytotoxicity against several cancer cell lines, including MDA-MB-231 and HT-29. Results showed that some analogues demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring significantly influenced cytotoxic activity.
Case Study 1: Cytotoxicity Evaluation
A series of experiments were conducted to assess the cytotoxic effects of this compound derivatives on cancer cell lines. The MTT assay was employed to determine cell viability post-treatment. The results indicated that certain compounds exhibited higher potency than cisplatin in inhibiting cell growth in MDA-MB-231 cells, highlighting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of related compounds. The synthesized derivatives were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
